B1574677 PLX73086

PLX73086

カタログ番号 B1574677
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLX73086 is a potent inhibitor of colony stimulating factor 1 receptor (CSF1R;  CSF-1R), with potential antineoplastic activity. Upon administration, PLX73086 targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activity of tumor-associated macrophages (TAMs) in the tumor tissue and prevents TAM-related tumor cell growth. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for its ligand colony stimulating factor 1 (CSF1) and plays major roles in tumor cell proliferation and metastasis

科学的研究の応用

Vectorization Scheme and GPU Kernel Development

PLX73086's relevance in scientific research is evident in the development of optimized library implementations for scientific kernels. The Phylogenetic Likelihood Library (PLL), for example, utilizes vectorization schemes and GPU kernels for enhanced computation of phylogenetic likelihood scores on evolutionary trees. This approach significantly accelerates computations and is crucial for leveraging the computational power of modern systems (Izquierdo-Carrasco et al., 2013).

Advancements in Genome-Wide Association Studies

PLX73086 plays a role in genome-wide association studies (GWAS). The development of second-generation PLINK, a toolset for GWAS, highlights the importance of PLX73086 in handling large genetic datasets. This toolset enables faster operations and the handling of datasets too large for RAM, demonstrating PLX73086's applicability in genomic research (Chang et al., 2014).

Enhancing Doxorubicin Delivery in Cancer Research

In cancer research, PLX73086 has been instrumental in enhancing the delivery of doxorubicin, a key anticancer drug. A study on polymer-lipid hybrid nanoparticle systems shows improved cellular accumulation and retention of doxorubicin in resistant cancer cells. This suggests a new mechanism to overcome drug resistance, highlighting PLX73086's potential in therapeutic applications (Wong et al., 2006).

CRISPR/Cas9-facilitated Pathway Optimization

PLX73086's application extends to genetic engineering, particularly in optimizing metabolic pathways using CRISPR/Cas9 technology. This technique allows simultaneous modulation of multiple genes, offering efficiency in genome editing. Its application in improving the E. coli xylose utilization pathway demonstrates PLX73086's role in enhancing microbial production processes (Zhu et al., 2017).

Nanoparticle Drug Delivery Across the Blood-Brain Barrier

In neurology, PLX73086 contributes to the development of biodegradable nanoparticles for drug delivery across the blood-brain barrier. This technology is particularly promising for treating brain disorders, as it enables efficient delivery of therapeutic agents to the central nervous system. The development of surface-modified polymeric nanoparticles illustrates the potential of PLX73086 in clinical applications for brain diseases (Tosi et al., 2013).

特性

製品名

PLX73086

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PLX73086;  PLX-73086;  PLX 73086; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。